Tert-butyl Chloroformate

描述

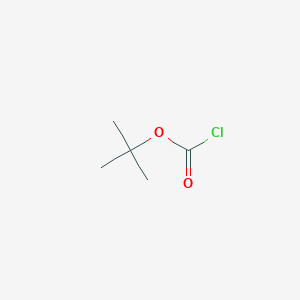

Structure

3D Structure

属性

IUPAC Name |

tert-butyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-5(2,3)8-4(6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJDEOLXODWCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432775 | |

| Record name | Tert-butyl Chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24608-52-4 | |

| Record name | Tert-butyl Chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Tert-butyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl chloroformate, often abbreviated as Boc-Cl, is a significant reagent in organic synthesis, primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto nucleophilic moieties such as amines and, to a lesser extent, alcohols. The Boc group is favored for its stability in a wide range of reaction conditions and its facile cleavage under mild acidic conditions, making it a cornerstone in peptide synthesis, natural product synthesis, and the development of pharmaceuticals. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a highly reactive and unstable liquid that requires careful handling and storage. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO₂ | [1][2] |

| Molecular Weight | 136.58 g/mol | [1][2] |

| CAS Number | 24608-52-4 | [1][2] |

| IUPAC Name | tert-butyl carbonochloridate | [2] |

| Boiling Point | 3-4 °C at 0.9-1.7 mmHg | [3] |

| Appearance | Colorless liquid | [4] |

| Solubility | Soluble in ether, toluene, and most aprotic organic solvents. | [3] |

| Stability | Unstable at room temperature. | [1][3] |

| Storage | Store under an inert atmosphere in a freezer at -20°C or below. | [1][5] |

Note: Due to its inherent instability, this compound is often prepared fresh from tert-butanol (B103910) and phosgene (B1210022) before use.[3] Decomposition can lead to a buildup of pressure in storage vessels.[3]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a variety of nucleophiles. Its thermal instability also dictates its handling and reaction conditions.

Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution reactions. This is the fundamental mechanism for the introduction of the Boc protecting group.

-

Reaction with Amines (Boc Protection): The most prominent application of this compound is the protection of primary and secondary amines as their N-Boc carbamates. The reaction proceeds via the attack of the amine's lone pair on the carbonyl carbon, followed by the elimination of the chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.[1]

-

Reaction with Alcohols: In a similar fashion, alcohols can be protected as tert-butyl carbonates. This reaction also generally requires the presence of a base to facilitate the nucleophilic attack.

The general mechanism for nucleophilic acyl substitution is depicted below:

Hydrolysis

In the presence of water, this compound undergoes rapid hydrolysis to yield tert-butyl alcohol, carbon dioxide, and hydrochloric acid.[1] This reaction is accelerated by the tertiary alkyl group which stabilizes the potential carbocation intermediate.[1] Due to its moisture sensitivity, all reactions involving this compound should be conducted under anhydrous conditions.

Thermal Decomposition

This compound is thermally unstable and decomposes, particularly upon warming. The major decomposition products are isobutylene, hydrogen chloride, and carbon dioxide.[1] This decomposition is thought to proceed through an elimination reaction mechanism. One proposed pathway involves ionization to a tert-butyl cation and a chloroformate anion, followed by the rapid decomposition of the anion.[1]

Experimental Protocols

Given the instability of this compound, di-tert-butyl dicarbonate (B1257347) (Boc₂O) is now more commonly used for Boc protection due to its greater stability and ease of handling.[1][6] However, the following protocols provide a general framework for reactions involving this compound, emphasizing the necessary precautions.

General Procedure for the Boc Protection of an Amine

Materials:

-

Amine substrate

-

This compound (freshly prepared or from cold storage)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Standard laboratory glassware, dried in an oven

-

Inert atmosphere setup (e.g., nitrogen or argon)

Protocol:

-

Under an inert atmosphere, dissolve the amine substrate in the anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add the tertiary amine base (1.1 equivalents) to the solution and stir for 5-10 minutes.

-

Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography on silica (B1680970) gel.

Industrial Synthesis of this compound

The most common industrial method for producing this compound involves the reaction of tert-butyl alcohol with phosgene.[1] This process is highly exothermic and requires stringent safety measures due to the toxicity of phosgene.

Safety and Handling

This compound is a hazardous chemical that should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be conducted in a well-ventilated fume hood. Due to its instability, it must be stored at low temperatures under an inert atmosphere.[1] Decomposition can cause pressure buildup in sealed containers. It is also moisture-sensitive and will react with water to produce corrosive hydrochloric acid.[1]

Conclusion

This compound remains a relevant and powerful reagent for the introduction of the Boc protecting group, a critical transformation in modern organic synthesis. A thorough understanding of its chemical properties, reactivity, and instability is paramount for its safe and effective use in the laboratory. While more stable alternatives like Boc anhydride (B1165640) are often preferred, the principles governing the reactivity of this compound are fundamental to the broader field of protecting group chemistry. Researchers and drug development professionals can leverage this knowledge to design and execute complex synthetic strategies with greater efficiency and safety.

References

- 1. This compound Reagent|CAS 24608-52-4 [benchchem.com]

- 2. This compound | C5H9ClO2 | CID 9920397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Butyl chloroformate | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bldpharm.com [bldpharm.com]

- 6. benchchem.com [benchchem.com]

Tert-butyl chloroformate mechanism of action in Boc protection

An In-depth Technical Guide to the Tert-butyl Chloroformate Mechanism of Action in Boc Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step processes required for peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine protecting groups due to its stability across a wide range of chemical conditions and its facile, clean removal under mild acidic conditions. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a reagent for the introduction of the Boc protecting group. It will cover the underlying reaction mechanism, detailed experimental protocols, and a comparison with the more commonly used di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Introduction to Amine Protection and the Boc Group

In the synthesis of complex organic molecules such as peptides, natural products, and pharmaceuticals, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. The protection of amines is particularly crucial. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely employed for this purpose. Its key advantages include its resistance to basic conditions, catalytic hydrogenolysis, and various nucleophilic reagents, allowing for selective deprotection in the presence of other protecting groups like Fmoc and Cbz.[1][2]

The Reagent: this compound (Boc-Cl)

This compound (TBCF or Boc-Cl) is a potent electrophilic reagent for the introduction of the Boc group.[1]

Properties and Synthesis:

-

Molecular Formula : C₅H₉ClO₂[3]

-

Molecular Weight : 136.58 g/mol [1]

-

Appearance : Colorless liquid[3]

-

Synthesis : The most common industrial synthesis involves the reaction of tert-butyl alcohol with phosgene, typically in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.[1] Careful temperature control is essential due to the exothermic nature of the reaction.[1]

Stability and Handling: A critical characteristic of this compound is its instability at room temperature.[3] It is prone to decomposition, which can lead to a buildup of pressure in storage vessels.[3] Therefore, it must be stored in a freezer at -20°C or below under an inert atmosphere and should be prepared shortly before use.[1][3] This instability is a primary reason why the more stable solid, di-tert-butyl dicarbonate (Boc₂O), is now more commonly used for Boc protection.[1]

Mechanism of Action: Boc Protection

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction.

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

-

Formation of Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate.

-

Elimination of Leaving Group : The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Deprotonation : The resulting protonated carbamate (B1207046) is deprotonated by a base (e.g., pyridine, triethylamine, or sodium hydroxide) present in the reaction mixture to yield the neutral N-Boc protected amine and a salt byproduct (e.g., pyridinium (B92312) chloride).[1]

The overall reaction is: R-NH₂ + (CH₃)₃COCOCl + Base → R-NH-CO-O-C(CH₃)₃ + Base·HCl.[1]

Caption: Reaction mechanism for Boc protection of an amine using this compound.

Experimental Protocols

While this compound can be used, most modern protocols utilize the more stable di-tert-butyl dicarbonate (Boc₂O). The general principles remain the same.

Protocol 1: General Procedure for Boc Protection using Boc₂O

This protocol is a standard and widely applicable method for the Boc protection of a broad range of amines.[4]

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)

-

Solvent (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic system)

-

Base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.

-

Slowly add the di-tert-butyl dicarbonate (either neat or as a solution in the reaction solvent) to the stirring solution.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[4]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.

Caption: A generalized workflow for the Boc protection of amines in a laboratory setting.

Quantitative Data

The efficiency of Boc protection is highly dependent on the substrate, solvent, and base used. The following table summarizes typical reaction conditions and yields for the Boc protection of various amines using the common reagent, di-tert-butyl dicarbonate (Boc₂O).

| Amine Substrate | Base | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| 1,2,3,6-Tetrahydropyridine | - | THF | 12 (overnight) | 0°C to RT | 89 | [5] |

| 3-Azabicyclo[3.3.0]octane | - | THF | 12 (overnight) | 0°C to RT | 93 | [5] |

| Aniline | NaHCO₃ | Dioxane/Water | 18 | RT | 99 | [2] |

| Benzylamine | NaHCO₃ | Dioxane/Water | 18 | RT | 98 | [2] |

| L-Valine methyl ester | - | Water/Acetone | 0.5 | RT | 92 | [2] |

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7]

-

Protonation : The carbonyl oxygen of the carbamate is protonated by the strong acid. This makes the carbamate a better leaving group.[8]

-

Loss of Leaving Group : The C-O bond cleaves to release the amine and form a stable tert-butyl cation and carbamic acid. The formation of the tertiary carbocation is the thermodynamic driving force for this step.[7]

-

Carbocation Quenching : The tert-butyl cation can be trapped by a nucleophile or undergo elimination to form isobutylene (B52900) gas.[8]

-

Decarboxylation : The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the deprotected primary or secondary amine.[7]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Conclusion

This compound is an effective reagent for the introduction of the Boc protecting group onto amines. The reaction proceeds through a reliable nucleophilic acyl substitution mechanism. However, due to its inherent instability and challenging handling requirements, it has been largely superseded in common laboratory practice by the more stable and user-friendly di-tert-butyl dicarbonate. Understanding the mechanism of both Boc protection and deprotection is fundamental for chemists in the fields of medicinal chemistry and drug development, enabling the strategic design of complex synthetic routes.

References

- 1. This compound Reagent|CAS 24608-52-4 [benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Synthesis of Tert-Butyl Chloroformate from Tert-Butanol and Phosgene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of tert-butyl chloroformate, a crucial reagent in modern organic chemistry. Primarily valued as a precursor for introducing the tert-butoxycarbonyl (Boc) protecting group, its synthesis involves highly reactive and hazardous materials, demanding meticulous attention to safety and procedure.[1] This guide covers the core chemical principles, detailed experimental protocols, quantitative data, and mandatory safety precautions associated with its preparation from tert-butanol (B103910) and phosgene (B1210022) or its surrogates.

Reaction Principle and Mechanism

The industrial synthesis of this compound is achieved through the direct reaction of tert-butanol with phosgene.[1] This reaction is a nucleophilic acyl substitution. The oxygen atom of the tert-butanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form a protonated final product. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, which prevents unwanted side reactions and drives the reaction equilibrium toward the product.[1] The overall reaction is highly exothermic and requires careful temperature control to ensure safety and prevent product decomposition.[1]

Overall Reaction: (CH₃)₃COH + COCl₂ → (CH₃)₃COCOCl + HCl

The use of a phosgene surrogate like triphosgene (B27547) (bis(trichloromethyl) carbonate) is a common alternative for laboratory-scale synthesis. Triphosgene is a stable solid that, in the presence of a nucleophilic catalyst or base, decomposes in situ to generate three equivalents of phosgene, thus avoiding the direct handling of highly toxic phosgene gas.[1][2]

Quantitative Data and Reaction Parameters

While specific yield data for the direct reaction of tert-butanol is proprietary or varies, the following table summarizes typical conditions for the synthesis of chloroformates from alcohols using phosgene surrogates like triphosgene. These parameters provide a baseline for designing the synthesis of the tert-butyl analogue.

| Reactant (Alcohol) | Phosgene Source | Base / Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion / Yield (%) | Reference |

| n-Butanol | Triphosgene | Sodium Carbonate / DMF | Toluene (B28343) | 0 | 8 | 94% Conversion | [3] |

| n-Octanol | Triphosgene | Sodium Carbonate / DMF | Toluene | 0 | 8 | 93% Conversion | [3] |

| Benzyl Alcohol | Triphosgene | Sodium Carbonate / DMF | Toluene | 0 | 8 | 70% Conversion | [3] |

| Steroidal Alcohol | Triphosgene | Pyridine (B92270) | Benzene | Room Temp. | N/A | High Yield | [4] |

| Primary Alcohols | Triphosgene | Triethylamine | Dichloromethane | 0 to RT | N/A | High Yield | [5] |

Note: The synthesis of this compound is particularly sensitive to temperature due to the product's instability. Reactions are typically run at or below 0 °C.

Experimental Protocols

Extreme caution must be exercised during these procedures. All operations must be performed in a high-efficiency chemical fume hood with appropriate safety measures in place.

Protocol 1: Synthesis using Triphosgene (Recommended for Laboratory Scale)

This method is preferred for its relative safety, as it avoids the direct handling of phosgene gas.

-

Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The flask's outlet is connected to a gas scrubber containing a concentrated sodium hydroxide (B78521) solution to neutralize any evolved HCl and potential phosgene.

-

Reagent Preparation:

-

Reaction Procedure:

-

Cool the triphosgene solution to 0 °C using an ice bath.

-

Slowly add the tert-butanol/pyridine solution from the dropping funnel to the cooled triphosgene solution over a period of 30-60 minutes. Maintain vigorous stirring and ensure the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for several hours (e.g., 4-8 hours).[3] The reaction progress can be monitored by techniques such as GLC or TLC.

-

-

Work-up and Purification:

-

The reaction will produce a precipitate of pyridinium (B92312) hydrochloride. Remove this solid by filtration under an inert atmosphere.

-

The resulting filtrate contains the this compound product. Due to its high thermal instability, distillation is generally avoided or must be performed under high vacuum at temperatures below 5 °C (boiling point: 3–4 °C at 0.9–1.7 mmHg).[6]

-

More commonly, the solvent is carefully removed in vacuo at low temperature, and the crude product is used immediately in the next step.

-

Product Properties and Handling

This compound is a highly unstable compound that requires careful handling and storage.

| Property | Value | Reference |

| CAS Number | 24608-52-4 | [1] |

| Molecular Formula | C₅H₉ClO₂ | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| Boiling Point | 3–4 °C @ 0.9–1.7 mmHg | [6] |

-

Stability: The reagent is unstable at room temperature.[1][6] It readily decomposes into isobutylene, carbon dioxide, and hydrogen chloride.[1] This decomposition can cause significant pressure buildup in sealed storage vessels.

-

Storage: this compound must be stored in a freezer at -20°C or below, preferably as a solution in an anhydrous solvent, and used within a few days of its preparation.[6]

Mandatory Safety Precautions

The synthesis and handling of this compound involve severe hazards, primarily due to the extreme toxicity of phosgene and the instability of the product.

-

Phosgene Hazard: Phosgene is an extremely toxic gas that can cause severe respiratory damage and death.[7] Triphosgene, while a solid, readily generates phosgene upon contact with nucleophiles (like bases or moisture) and its dust is also hazardous.[2]

-

Engineering Controls:

-

All manipulations must be conducted within a certified, high-performance chemical fume hood.

-

A dedicated gas scrubber system containing a caustic solution (e.g., 30% NaOH) is mandatory to neutralize excess phosgene and HCl gas.

-

The use of phosgene detection badges or an electronic monitoring system is strongly recommended.

-

-

Personal Protective Equipment (PPE):

-

Standard PPE includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

-

When there is any risk of exposure to phosgene, a full-face respirator with a cartridge specifically rated for phosgene or a self-contained breathing apparatus (SCBA) must be used.

-

-

Emergency Procedures:

-

Have a written emergency plan.

-

Liquid phosgene spills can be neutralized with sodium bicarbonate. Gaseous spills may be mitigated with ammonia.

-

In case of exposure, immediately move the affected person to fresh air and seek emergency medical attention. Symptoms of phosgene exposure can be delayed.

-

Visualizations

The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for this synthesis.

Caption: Reaction pathway for this compound synthesis.

Caption: A typical experimental workflow for the synthesis.

References

- 1. This compound Reagent|CAS 24608-52-4 [benchchem.com]

- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Butyl chloroformate | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phosgene-Free Synthesis of tert-Butyl Chloroformate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl chloroformate is a crucial reagent in organic synthesis, primarily for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone in peptide synthesis and complex molecule construction. The traditional synthesis of this reagent involves the highly toxic and hazardous phosgene (B1210022) gas. This guide provides an in-depth exploration of safer, phosgene-free synthetic routes to this compound, with a focus on methodologies suitable for laboratory and industrial applications. This document details experimental protocols, presents comparative quantitative data, and illustrates reaction pathways and workflows to support researchers and professionals in adopting these greener and safer alternatives.

Introduction

The tert-butoxycarbonyl (Boc) group is an indispensable protecting group for amines in organic synthesis due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions. This compound has historically been a primary reagent for introducing the Boc group. However, its conventional synthesis relies on the reaction of tert-butanol (B103910) with phosgene, a volatile and acutely toxic chemical. The significant hazards associated with the transport, storage, and handling of phosgene have driven the development of alternative, phosgene-free synthetic methods.

This technical guide focuses on viable and emerging phosgene-free strategies for the synthesis of this compound. The primary alternative discussed is the use of triphosgene (B27547), a stable, crystalline solid, as a phosgene equivalent. Additionally, this guide touches upon other innovative methods, including photochemical synthesis from chloroform (B151607). The aim is to provide a comprehensive resource for the safe and efficient production of this compound.

Triphosgene: A Safer Phosgene Surrogate

Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safe and convenient substitute for phosgene.[1] In the presence of a nucleophilic catalyst, such as a tertiary amine, triphosgene decomposes in situ to generate phosgene, which then reacts with an alcohol to form the desired chloroformate.[2] This method avoids the direct handling of gaseous phosgene, significantly enhancing laboratory and process safety.[2]

Reaction Mechanism

The reaction proceeds in two main stages. First, the catalyst (e.g., a tertiary amine like triethylamine (B128534) or pyridine) activates triphosgene, causing it to decompose and release phosgene into the reaction medium. Subsequently, the in situ generated phosgene reacts with tert-butanol to yield this compound and hydrochloric acid. The base present in the reaction mixture neutralizes the HCl byproduct, driving the reaction to completion.

Detailed Experimental Protocol

The following is a generalized procedure for the synthesis of this compound using triphosgene and a tertiary amine base, adapted from protocols for similar alcohols.[3][4]

Materials:

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

tert-Butanol

-

Triethylamine or Pyridine (as base and catalyst)

-

Anhydrous dichloromethane (B109758) or toluene (B28343) (as solvent)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve triphosgene (e.g., 0.34 equivalents relative to the alcohol) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reactant Addition: Prepare a solution of tert-butanol (1.0 equivalent) and triethylamine (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the cooled triphosgene solution over a period of 30-60 minutes while stirring vigorously. Maintain the temperature at 0°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting alcohol.

-

Workup:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with cold dilute HCl, cold water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification and Storage:

-

The solvent can be carefully removed under reduced pressure at low temperature. Caution: this compound is thermally unstable and should not be heated.[2]

-

Due to its instability, it is often recommended to use the resulting solution directly in subsequent reactions. If isolation is necessary, purification should be conducted at low temperatures.

-

Store the product, preferably as a solution in an anhydrous solvent, at -20°C or below in a tightly sealed container to prevent decomposition, which can lead to pressure buildup.[5]

-

Photochemical Synthesis from Chloroform

A novel and greener approach to chloroformates involves the photochemical oxidation of chloroform.[6][7] This method uses chloroform as both the solvent and the reagent, generating phosgene in situ upon exposure to UV light in the presence of oxygen.[7] The generated phosgene then reacts with the alcohol present in the solution.

This method has been reported to produce this compound in over 70% yield.[6] It represents a promising "photo-on-demand" synthesis that further mitigates the risks associated with phosgene and its stable precursors.[7]

Experimental Protocol Outline:

-

A solution of tert-butanol in chloroform is prepared in a suitable photoreactor.

-

Oxygen is bubbled through the solution while it is irradiated with a UV lamp (e.g., a low-pressure mercury lamp).[7]

-

The reaction progress is monitored by analytical techniques.

-

The resulting chloroformate can be used directly for subsequent reactions.[7]

Other Phosgene-Free Methods

While the triphosgene and photochemical routes are prominent, other methods have been explored, though they are less commonly detailed for this compound specifically. One such method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride). While Boc anhydride (B1165640) is typically used to introduce the Boc group, under certain conditions, it might be a precursor for related transformations. However, detailed protocols for the synthesis of this compound from Boc anhydride are not as readily available in the literature.

Quantitative Data Summary

The following table summarizes quantitative data from various phosgene-free syntheses of chloroformates. While not all examples are for this compound, they provide a strong indication of the efficacy of these methods.

| Chloroformate Product | Phosgene Source | Alcohol Reactant | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Conversion/Yield | Selectivity/Purity | Reference |

| n-Butyl Chloroformate | Triphosgene | n-Butanol | Sodium Carbonate / DMF | Toluene | 0 | 8 | 94% Conversion | 100% Selectivity | [3] |

| n-Octyl Chloroformate | Triphosgene | n-Octanol | Sodium Carbonate / DMF | Toluene | RT | 8 | 85% Conversion | 100% Selectivity | [3] |

| Benzyl Chloroformate | Triphosgene | Benzyl Alcohol | Sodium Carbonate / DMF | Toluene | 0 | 8 | 70% Conversion | 98.5% Selectivity | [3] |

| n-Butyl Chloroformate | Triphosgene | n-Butanol | Triethylamine | 1,2-Dichloroethane | 55 | - | 99.5% Yield | 99.3% Purity (GC) | [8] |

| This compound | Chloroform/O₂ | tert-Butanol | - | Chloroform | - | - | >70% Yield | - | [6] |

Safety and Handling Considerations

While phosgene-free methods significantly improve safety, the reagents and product still require careful handling:

-

Triphosgene: Although a stable solid, it can release phosgene upon contact with moisture or nucleophiles. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

This compound: The product is thermally unstable and moisture-sensitive.[2] It decomposes to isobutylene, hydrogen chloride, and carbon dioxide, which can cause pressure buildup in sealed containers.[2] It must be stored at low temperatures (≤ -20°C) under an inert atmosphere.[5]

-

Solvents and Reagents: Standard laboratory safety precautions should be followed for all solvents and reagents used in the synthesis.

Conclusion

The synthesis of this compound can be achieved safely and efficiently without the direct use of phosgene gas. The use of triphosgene as a phosgene surrogate is a well-established and versatile method that can be readily implemented in a laboratory setting. Emerging technologies, such as the photochemical synthesis from chloroform, offer even greener and more on-demand routes to this important reagent. By adopting these methodologies, researchers and drug development professionals can mitigate the significant risks associated with phosgene while continuing to utilize the valuable chemistry of the Boc protecting group.

References

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Reagent|CAS 24608-52-4 [benchchem.com]

- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 7. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

- 8. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]

Unraveling the Thermal Instability of Tert-Butyl Chloroformate: A Technical Guide to its Decomposition Products

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition of tert-butyl chloroformate, a reagent widely used in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who handle this compound and require a deeper understanding of its stability and degradation pathways. Due to its inherent instability, a thorough knowledge of its decomposition products is crucial for safe handling, reaction optimization, and impurity profiling.

Executive Summary

This compound is a highly reactive compound known for its thermal lability at ambient temperatures. Its decomposition is primarily characterized by two distinct pathways: a non-hydrolytic thermal decomposition and a hydrolytic decomposition. The primary products of anhydrous thermal decomposition are isobutylene (B52900) , hydrogen chloride (HCl) , and carbon dioxide (CO2) [1]. In the presence of water, this compound readily hydrolyzes to yield tert-butyl alcohol , carbon dioxide , and hydrogen chloride [1]. The inherent instability of this compound significantly complicates direct kinetic studies, and as such, detailed quantitative data on decomposition rates and product yields under various conditions are scarce in the published literature[1].

Thermal Decomposition Pathway (Anhydrous Conditions)

Under anhydrous conditions, the thermal decomposition of this compound proceeds via a unimolecular elimination reaction. The widely accepted mechanism involves the formation of a stable tertiary carbocation, the tert-butyl cation, as a key intermediate[1].

The proposed signaling pathway is as follows:

The initial step is the rate-determining ionization of the this compound molecule to form a tert-butyl cation and a chloroformate anion. The high stability of the tertiary carbocation is a driving force for this pathway[1]. Subsequently, the unstable chloroformate anion rapidly loses carbon dioxide to form a chloride ion. This chloride ion then acts as a base, abstracting a proton from the tert-butyl cation to yield the final products: isobutylene, hydrogen chloride, and carbon dioxide[1].

Hydrolytic Decomposition Pathway

In the presence of moisture, this compound undergoes rapid hydrolysis. This pathway is also facilitated by the formation of the stable tert-butyl carbocation intermediate.

The logical relationship for this process is outlined below:

The reaction is initiated by the ionization of this compound to the tert-butyl cation and the chloroformate anion. Water then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion yields tert-butyl alcohol. The concurrently formed chloroformate anion decomposes to carbon dioxide and a chloride ion, which combines with the liberated proton to form hydrogen chloride[1].

Quantitative Data

A thorough review of the scientific literature reveals a notable absence of detailed quantitative data, such as product yields under varying temperatures, kinetic parameters (e.g., activation energy, rate constants), and Arrhenius parameters for the thermal decomposition of this compound. This is a direct consequence of the compound's high instability, which makes such studies challenging to perform accurately and reproducibly[1]. Researchers often rely on the study of more stable analogs, such as tert-butyl chlorothioformate or 1-adamantyl chloroformate, to infer mechanistic details[1].

Due to this lack of available data, a table summarizing quantitative information cannot be provided at this time.

Hypothetical Experimental Protocol for Product Analysis

The following section outlines a hypothetical experimental workflow for the qualitative and semi-quantitative analysis of the thermal decomposition products of this compound. This protocol is based on standard analytical techniques for volatile organic compounds and gases.

Objective: To identify and semi-quantify the volatile products of the thermal decomposition of this compound.

Methodology:

-

Sample Preparation and Decomposition:

-

A known quantity of this compound is placed in a sealed, temperature-controlled reaction vessel equipped with a gas outlet.

-

The vessel is purged with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

The vessel is heated to the desired decomposition temperature (e.g., in a temperature range of 50-100 °C). The decomposition should be monitored by pressure changes within the vessel.

-

-

Product Analysis - Gas Chromatography-Mass Spectrometry (GC-MS):

-

The headspace gas from the reaction vessel is sampled using a gas-tight syringe.

-

The sample is injected into a GC-MS system.

-

GC conditions (representative):

-

Column: A non-polar or mid-polar capillary column suitable for volatile hydrocarbon analysis (e.g., DB-5ms).

-

Injector Temperature: 200 °C.

-

Oven Program: Start at 40 °C (hold for 2 minutes), ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS conditions (representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 15-200.

-

-

Data Analysis: The resulting chromatogram and mass spectra are used to identify isobutylene and potentially unreacted this compound or tert-butyl alcohol (in case of hydrolysis). Identification is confirmed by comparison with mass spectral libraries (e.g., NIST).

-

-

Product Analysis - Fourier-Transform Infrared Spectroscopy (FTIR):

-

The gas stream from the reaction vessel is passed through a heated gas cell of an FTIR spectrometer.

-

The infrared spectrum is recorded over a range of 4000-650 cm⁻¹.

-

Data Analysis: The presence of characteristic absorption bands will confirm the identity of the gaseous products:

-

Carbon Dioxide (CO2): Strong absorption around 2349 cm⁻¹.

-

Hydrogen Chloride (HCl): Characteristic rotational-vibrational lines in the 2800-3000 cm⁻¹ region.

-

Isobutylene: Strong C-H stretching and bending vibrations.

-

-

-

Quantification of HCl:

-

The effluent gas stream is bubbled through a known volume of a standardized sodium hydroxide (B78521) solution containing a pH indicator.

-

The excess sodium hydroxide is then back-titrated with a standard solution of hydrochloric acid to determine the amount of HCl produced during the decomposition.

-

Safety and Handling Considerations

Given its instability and the release of corrosive HCl gas upon decomposition, this compound must be handled with extreme care in a well-ventilated fume hood. It should be stored at low temperatures (typically -20 °C) under an inert atmosphere to minimize decomposition. The pressure build-up due to the formation of gaseous products in sealed containers is a significant hazard.

Conclusion

The thermal decomposition of this compound is a well-understood qualitative phenomenon, leading to the formation of isobutylene, HCl, and CO2 in the absence of water, and tert-butyl alcohol, HCl, and CO2 in its presence. The reaction proceeds through a stable tert-butyl cation intermediate. However, the inherent instability of the molecule has precluded extensive quantitative studies. The hypothetical experimental protocol provided herein offers a framework for researchers aiming to analyze the decomposition products in their specific applications. A comprehensive understanding of these decomposition pathways is paramount for the safe and effective use of this compound in research and development.

References

Hydrolytic stability of tert-butyl chloroformate in aqueous media

An In-depth Technical Guide on the Hydrolytic Stability of tert-Butyl Chloroformate in Aqueous Media

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of this compound (Boc-Cl) in aqueous environments. Due to its significance as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group, understanding its behavior in the presence of water is critical for reaction optimization, safety, and impurity profiling in chemical and pharmaceutical development.

Introduction

This compound is a key reagent in organic synthesis, primarily utilized for the protection of amines.[1] The resulting Boc-protected amines are stable under many conditions but can be easily deprotected using mild acids.[1] Despite its utility, this compound is notoriously unstable, particularly in the presence of nucleophiles like water.[1][2] The compound is highly sensitive to moisture and temperature, undergoing rapid decomposition.[1][3] This guide details the mechanisms, kinetics, and experimental considerations related to its hydrolytic decomposition.

Mechanism of Hydrolysis and Decomposition

The instability of this compound in aqueous media stems from its susceptibility to both hydrolysis and thermal decomposition, which can occur concurrently. The bulky tert-butyl group sterically hinders direct nucleophilic attack at the carbonyl carbon, favoring an ionization pathway (SN1-type mechanism) that proceeds through a relatively stable tertiary carbocation intermediate.[1]

Primary Hydrolysis Pathway

In the presence of water, this compound rapidly hydrolyzes to form tert-butyl alcohol, carbon dioxide, and hydrogen chloride.[1] The reaction is accelerated by the tertiary alkyl group, which stabilizes the carbocation intermediate formed during the ionization step.[1]

Competing Decomposition Pathway

This compound is also thermally unstable and can decompose, particularly at temperatures above ambient conditions.[1][3] This decomposition pathway yields isobutylene, carbon dioxide, and hydrogen chloride.[1][3] This elimination reaction can compete with the hydrolysis pathway, especially if the reaction temperature is not strictly controlled. Due to this instability, the reagent must be stored at low temperatures (typically -20°C or below) under an inert atmosphere.[1][2]

Kinetics of Solvolysis

Direct kinetic studies on the hydrolysis of this compound are exceptionally challenging due to its high reactivity and rapid decomposition even at low temperatures.[3] Consequently, much of the mechanistic understanding is derived from studies on more stable structural analogs, such as tert-butyl chlorothioformate.

Kinetic data for these analogs are often analyzed using the Grunwald-Winstein equations, which correlate reaction rates with solvent ionizing power (Y) and solvent nucleophilicity (N).[3]

log(k/k₀) = mY + lN

For tertiary substrates like this compound, the reaction rate is highly sensitive to solvent ionizing power (a large 'm' value) and shows very low sensitivity to solvent nucleophilicity (a small 'l' value). This strongly supports an ionization-dominated (SN1) mechanism.[1][3]

Solvolysis Data for tert-Butyl Chlorothioformate

To illustrate the kinetic behavior, the following table summarizes the specific rates of solvolysis for tert-butyl chlorothioformate, a more stable sulfur analog, in various aqueous-organic solvent mixtures at 25.0 °C. The data highlight the influence of solvent composition on the reaction rate.

Table 1: Specific Rates of Solvolysis (k) of tert-Butyl Chlorothioformate at 25.0 °C

| Solvent (v/v) | k (s⁻¹) x 10⁵ | Solvent Ionizing Power (Y_Cl) | Solvent Nucleophilicity (N_T) |

|---|---|---|---|

| 100% Methanol | 74.6 | -1.09 | 0.17 |

| 90% Methanol | 253 | 0.20 | 0.01 |

| 80% Methanol | 586 | 1.12 | -0.01 |

| 100% Ethanol | 10.4 | -2.52 | 0.37 |

| 90% Ethanol | 50.1 | -0.93 | 0.16 |

| 80% Ethanol | 120 | 0.00 | 0.00 |

| 90% Acetone | 2.59 | -2.39 | -0.35 |

| 80% Acetone | 20.3 | -0.85 | -0.37 |

Data sourced from a kinetic investigation of tert-butyl chlorothioformate.[3]

The trend shows a significant increase in the rate constant (k) with increasing water content (and thus increasing solvent ionizing power, Y_Cl), consistent with a mechanism involving a charge-separated transition state.

Experimental Protocols for Stability Assessment

Assessing the hydrolytic stability of this compound requires rapid and precise analytical techniques. Below are representative protocols for monitoring its decomposition in aqueous media.

Protocol 1: HPLC-UV Method for Kinetic Analysis

This method follows the disappearance of the this compound peak over time.

-

Materials and Equipment :

-

Reversed-phase HPLC system with a UV detector.

-

C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Thermostatted reaction vessel with a magnetic stirrer.

-

Acetonitrile (ACN), water (HPLC grade), and a suitable buffer (e.g., phosphate).

-

This compound.

-

Quenching solution (e.g., a nucleophilic amine in aprotic solvent).

-

-

Procedure :

-

Mobile Phase Preparation : Prepare an isocratic mobile phase, for example, 60:40 (v/v) ACN:Water. Degas before use.

-

Reaction Setup : Equilibrate the reaction vessel containing the desired aqueous buffer (e.g., 50 mL of 10 mM phosphate (B84403) buffer, pH 7.0) to the target temperature (e.g., 10 °C).

-

Reaction Initiation : Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., 100 µL in 1 mL of dry ACN). Inject a small, precise volume of this stock solution into the stirring aqueous buffer to initiate the reaction (time t=0).

-

Sampling : At predetermined time intervals (e.g., 0.5, 1, 2, 5, 10, 20 minutes), withdraw an aliquot (e.g., 100 µL) from the reaction mixture and immediately add it to a vial containing the quenching solution to stop the hydrolysis.

-

HPLC Analysis : Inject the quenched samples into the HPLC system. Monitor the elution of this compound at a suitable wavelength (e.g., 210 nm).

-

Data Analysis : Plot the natural logarithm of the peak area of this compound against time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

-

Protocol 2: Titrimetric Method

This method monitors the reaction progress by quantifying the hydrochloric acid produced during hydrolysis.[4]

-

Materials and Equipment :

-

Thermostatted reaction vessel with a magnetic stirrer.

-

Burette and pH meter.

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M).

-

Aqueous-organic solvent mixture (e.g., 50:50 isopropanol:water) to ensure miscibility.[4]

-

Indicator solution (e.g., phenolphthalein).

-

-

Procedure :

-

Reaction Setup : Add a known volume of the aqueous-organic solvent mixture to the thermostatted reaction vessel.

-

Reaction Initiation : Add a precise amount of this compound to the solvent mixture to start the reaction (time t=0).

-

Titration : At regular intervals, withdraw aliquots from the reaction mixture and titrate them with the standardized NaOH solution to the endpoint using a pH indicator or a pH meter.

-

Data Analysis : The volume of NaOH used at each time point is proportional to the concentration of HCl produced, which corresponds to the amount of this compound that has hydrolyzed. This data can be used to determine the reaction rate.[4]

-

Conclusion and Best Practices

The hydrolytic instability of this compound is a defining characteristic that demands careful consideration in its application. The primary mechanism of decomposition in aqueous media is a rapid, ionization-driven hydrolysis to tert-butanol, CO₂, and HCl, often competing with thermal elimination to isobutylene.

For professionals in research and drug development, the following best practices are essential:

-

Strict Anhydrous Conditions : Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and reagents to minimize premature degradation.

-

Low-Temperature Control : Store the reagent at or below -20°C and conduct reactions at low temperatures (e.g., 0 °C or below) to suppress both hydrolysis and thermal decomposition.[1][2]

-

Rapid Reactions : Design synthetic procedures that consume the reagent quickly after its addition to the reaction mixture.

-

pH Control : In biphasic or aqueous systems, the presence of a base is often required to neutralize the HCl byproduct, which can otherwise catalyze undesired side reactions.[1]

By understanding the inherent instability and the pathways of decomposition, scientists can better control reaction conditions to maximize yields, improve product purity, and ensure procedural safety when using this valuable reagent.

References

A Technical Guide to the Solubility of Tert-butyl Chloroformate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tert-butyl chloroformate in various organic solvents. Due to its inherent instability, this guide also addresses its reactivity with certain solvents and offers protocols for handling and solubility determination. This document is intended to be a valuable resource for professionals in organic synthesis, particularly in the context of peptide chemistry and the development of pharmaceutical agents where the introduction of the tert-butoxycarbonyl (Boc) protecting group is a critical step.

Executive Summary

This compound (Boc-Cl) is a key reagent for the introduction of the Boc protecting group onto amine functionalities.[1] Its solubility is a critical parameter for its effective use in organic synthesis. While precise quantitative solubility data is scarce due to the compound's thermal instability, it is generally characterized as being soluble in a range of common aprotic organic solvents.[2] This guide summarizes the available qualitative solubility information, provides a detailed experimental protocol for its determination, and presents a logical workflow for its primary application in amine protection.

Physicochemical Properties

| Property | Value |

| CAS Number | 24608-52-4 |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol [1] |

| Appearance | Not commercially available; prepared in situ or used as a solution. |

| Boiling Point | 3–4 °C at 0.9–1.7 mmHg[2] |

| Stability | Unstable at room temperature.[1][2] Should be kept in solution at low temperatures. |

Solubility of this compound

Quantitative solubility data for this compound is not widely available in the literature, primarily due to its limited stability at ambient temperatures.[1][2] However, extensive qualitative information and empirical observations from its use in synthesis provide a good understanding of its solubility profile.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a variety of common organic solvents.

| Solvent Class | Solvent | Solubility | Notes |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[2] | Commonly used as a reaction solvent. |

| Aromatic Hydrocarbons | Toluene | Soluble[2] | Suitable for reactions at low temperatures. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Frequently used for Boc-protection reactions. |

| Aprotic Polar Solvents | Acetonitrile (ACN) | Soluble | A common solvent for amine protection. |

| Amides | Dimethylformamide (DMF) | Reacts [2] | Not a suitable solvent. |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Reacts [2] | Not a suitable solvent. |

| Water | Insoluble and reacts | Hydrolyzes to tert-butanol, CO₂, and HCl.[1] |

It is important to note that while this compound is soluble in many aprotic solvents, its stability in these solutions is limited. It should be prepared fresh and used immediately, or stored as a dilute solution at low temperatures (e.g., in a freezer) for short periods.[2]

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a standard protocol for solubility determination must be adapted to ensure safety and accuracy. This protocol outlines a method for the qualitative and semi-quantitative assessment of its solubility in a given anhydrous solvent.

Objective: To determine the approximate solubility of freshly prepared this compound in a selected anhydrous organic solvent at a specific low temperature.

Materials:

-

Freshly prepared this compound solution (e.g., in anhydrous toluene) of a known concentration.

-

Selected anhydrous organic solvent to be tested.

-

Dry, sealable test tubes or vials.

-

Inert gas supply (e.g., nitrogen or argon).

-

Low-temperature bath (e.g., dry ice/acetone or a cryocooler).

-

Calibrated microsyringes.

-

Magnetic stirrer and stir bars.

Procedure:

-

Preparation of the Solvent: Dispense a precise volume (e.g., 1.0 mL) of the anhydrous test solvent into a dry, pre-weighed, and inert gas-flushed test tube containing a small magnetic stir bar.

-

Cooling: Place the test tube in the low-temperature bath and allow it to equilibrate to the desired temperature (e.g., -20 °C).

-

Titration with this compound Solution:

-

Using a microsyringe, add a small, known volume (e.g., 10 µL) of the cold, freshly prepared this compound solution to the stirred solvent.

-

Observe for complete dissolution. The solution should remain clear.

-

Continue adding small, known aliquots of the this compound solution.

-

The point of saturation is reached when a persistent cloudiness or the formation of a second phase (undissolved solute) is observed.

-

-

Calculation (Semi-quantitative):

-

Record the total volume of the this compound solution added to reach saturation.

-

Calculate the mass of this compound added based on its concentration in the stock solution.

-

Express the approximate solubility as g/100 mL of the solvent at the specified temperature.

-

-

Safety Precautions:

-

All operations must be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn.

-

This compound is corrosive and toxic. Avoid inhalation and contact with skin and eyes.

-

Due to its instability, there is a risk of pressure buildup in sealed containers upon warming.

-

Logical Relationships in Application

The primary application of this compound is the protection of amines. The following diagrams illustrate the logical workflow of this process and the underlying reaction mechanism.

Caption: Workflow for the Boc protection of an amine using this compound.

Caption: Mechanism of amine protection using this compound.

Conclusion

This compound is a valuable but unstable reagent for the introduction of the Boc protecting group. Its solubility in a wide range of aprotic organic solvents allows for its versatile use in organic synthesis. However, its reactivity with nucleophilic solvents and its thermal instability necessitate careful handling and the use of low temperatures. The information and protocols provided in this guide are intended to assist researchers in the safe and effective application of this important synthetic tool.

References

Spectroscopic and Mechanistic Analysis of Tert-butyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of tert-butyl chloroformate, a key reagent in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group.[1] Due to its inherent instability, obtaining and interpreting direct spectroscopic data can be challenging.[1] This document outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data based on its chemical structure. Furthermore, it details generalized experimental protocols for acquiring such spectra and presents key reaction pathways, including its thermal decomposition and its mechanism of action in amine protection.

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be very simple, featuring a single sharp singlet in the upfield region. This signal corresponds to the nine equivalent protons of the three methyl groups of the tert-butyl moiety.

¹³C NMR: The carbon-13 NMR spectrum will exhibit three distinct signals corresponding to the different carbon environments within the molecule.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 1.5 | Singlet | -(CH₃)₃ |

| ¹³C | ~ 28 | Quartet | -C (CH₃)₃ |

| ¹³C | ~ 85 | Singlet | -OC (CH₃)₃ |

| ¹³C | ~ 150 | Singlet | -C =O |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands related to the carbonyl group and the C-O and C-Cl bonds.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| C-H (alkane) | 2950 - 3000 | Stretch |

| C=O (acid chloride/chloroformate) | 1775 - 1815 | Stretch |

| C-O (ester) | 1150 - 1250 | Stretch |

| C-Cl | 600 - 800 | Stretch |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining NMR and IR spectra of a reactive liquid compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Due to the reactivity and instability of this compound, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize decomposition.[1]

-

Approximately 10-20 mg of the compound is carefully dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The solvent should be chosen for its ability to dissolve the sample without reacting with it.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Thin Film Method):

-

Given that this compound is a liquid at room temperature, the thin film method is appropriate.

-

A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.

-

The plates are gently pressed together to create a thin, uniform film of the sample.

-

-

Data Acquisition:

-

The salt plate assembly is placed in the sample holder of the IR spectrometer.

-

A background spectrum of the clean, empty salt plates is typically recorded first and automatically subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

The IR spectrum is then recorded, plotting transmittance or absorbance as a function of wavenumber.

-

Key Signaling and Reaction Pathways

This compound is a reactive molecule involved in several important chemical transformations. Below are visualizations of two key pathways: its thermal decomposition and its use in the Boc protection of amines.

References

The Unstable Intermediate: An In-depth Technical Guide to the Solvolysis Mechanism of Tert-butyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solvolysis mechanism of tert-butyl chloroformate. Due to its inherent instability, direct kinetic studies on this compound are challenging.[1][2][3] Consequently, this guide synthesizes findings from studies on more stable analogs, such as tert-butyl chlorothioformate and tert-butyl fluoroformate, to elucidate the predominant mechanistic pathways. The document details the proposed ionization mechanism, competing decomposition pathways, kinetic data analyzed through the Grunwald-Winstein equation, and detailed experimental protocols for studying such reactions.

Proposed Solvolysis and Decomposition Mechanisms

The solvolysis of alkyl chloroformates can generally proceed through two main pathways: a bimolecular addition-elimination mechanism or a unimolecular ionization mechanism. For primary and secondary alkyl chloroformates, the addition-elimination pathway is typically dominant. However, the significant steric hindrance imparted by the tertiary butyl group disfavors direct nucleophilic attack at the carbonyl carbon.[4] This leads to a mechanistic shift towards an ionization pathway for this compound.

The Predominant Ionization (SN1-like) Mechanism

The solvolysis of this compound is widely considered to proceed via an ionization mechanism, analogous to an SN1 reaction. This pathway is favored due to the stability of the resulting tert-butyl carbocation intermediate.[4][5] The reaction is highly sensitive to the ionizing power of the solvent, which can stabilize the charged intermediate.[1][2][6]

The proposed steps are as follows:

-

Ionization: The carbon-chlorine bond heterolytically cleaves to form a stable tert-butyl carbocation and a chloroformate anion. This is the rate-determining step.

-

Solvent Capture: A solvent molecule (e.g., water, alcohol) acts as a nucleophile and attacks the tert-butyl carbocation.

-

Deprotonation: A subsequent deprotonation step yields the final solvolysis products, such as tert-butyl alcohol or a tert-butyl ether, along with carbon dioxide and hydrochloric acid.[4]

Competing Decomposition Pathway

A significant competing reaction for this compound, especially at elevated temperatures (above 10 °C), is its decomposition.[2] This decomposition is also believed to proceed through the same tert-butyl carbocation intermediate. Instead of being trapped by a solvent molecule, the carbocation undergoes elimination (E1-like) to form isobutylene.

The major products of this thermal decomposition are isobutylene, hydrogen chloride, and carbon dioxide.[2][4]

The Disfavored Addition-Elimination Mechanism

For comparison, the addition-elimination mechanism common for primary and secondary alkyl chloroformates is presented below. This pathway is disfavored for this compound due to the steric bulk of the tert-butyl group, which hinders the initial nucleophilic attack on the carbonyl carbon.

References

- 1. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ndsl.kr [ndsl.kr]

- 4. This compound Reagent|CAS 24608-52-4 [benchchem.com]

- 5. tert-Butyl chloride undergoes solvolysis in both acetic acid and ... | Study Prep in Pearson+ [pearson.com]

- 6. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism | European Journal of Chemistry [eurjchem.com]

Methodological & Application

Application Notes and Protocols for the N-Boc Protection of Primary Amines

Introduction

The protection of primary amines is a fundamental and critical step in multi-step organic synthesis, particularly within the realms of peptide synthesis, medicinal chemistry, and drug development.[1] The tert-butoxycarbonyl (Boc) group is one of the most extensively utilized protecting groups for amines. This preference is attributed to its stability across a wide array of reaction conditions and its facile removal under mild acidic conditions.[1][2] The introduction of the Boc group is most commonly and efficiently achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride.[1][3] Another reagent capable of introducing the Boc group is tert-butyl chloroformate (Boc-Cl); however, it is known to be unstable and is used less frequently.[4] These application notes provide detailed protocols and data for the N-Boc protection of primary amines, with a focus on the widely used and more stable Boc anhydride.

Reagent Selection: this compound vs. Di-tert-butyl Dicarbonate

While both this compound and di-tert-butyl dicarbonate can be used to introduce the Boc protecting group, their properties and handling requirements differ significantly. Di-tert-butyl dicarbonate is generally the preferred reagent due to its greater stability and safer handling profile.

| Feature | This compound (Boc-Cl) | Di-tert-butyl Dicarbonate ((Boc)₂O) |

| Stability | Unstable at room temperature; should be prepared shortly before use and stored at low temperatures.[4] | Stable solid or liquid at room temperature.[5] |

| Reactivity | Highly reactive. | Moderately reactive, allowing for more controlled reactions.[2] |

| Byproducts | Hydrochloric acid (HCl), which needs to be neutralized by a base.[6] | Tert-butanol and carbon dioxide, which are relatively benign and easy to remove.[1] |

| Safety | May contain residual phosgene, which is highly toxic. Reacts with DMSO and DMF.[4] | Generally safer to handle, though standard laboratory precautions should be followed. |

| Commercial Availability | Not readily available commercially and often needs to be synthesized in situ.[4] | Widely available from chemical suppliers.[5] |

Reaction Mechanism

The N-Boc protection of a primary amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[1] The formation of these gaseous and liquid byproducts helps to drive the reaction to completion.[1] While the reaction can proceed without a base, a mild base is often added to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[2][7]

Experimental Protocols

General Experimental Workflow

The overall process for the N-Boc protection of a primary amine follows a standard synthetic workflow, from reaction setup to product isolation and purification.[7]

Protocol 1: Standard N-Boc Protection in an Organic Solvent

This protocol is a general and widely applicable method for the N-Boc protection of primary amines.

-

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv)[2]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 equiv)[2]

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[2]

-

1 M HCl (for work-up)

-

Saturated aqueous NaHCO₃ (for work-up)

-

Brine (for work-up)

-

Anhydrous Na₂SO₄ or MgSO₄

-

-

Procedure:

-

Dissolve the primary amine (1.0 equiv) in the chosen solvent (approx. 0.2-0.5 M).[2]

-

Add the base (TEA or DIPEA, 1.1-1.5 equiv).[2]

-

To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) either as a solid in one portion or as a solution in the same solvent.[2]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent such as ethyl acetate (B1210297) or DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[3]

-

If necessary, purify the product by column chromatography on silica (B1680970) gel.

-

Protocol 2: N-Boc Protection in Aqueous Media

This method is particularly useful for water-soluble amines and offers an environmentally friendly alternative.

-

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)[8]

-

Water/Acetone (B3395972) mixture (e.g., 19:1 v/v)[8]

-

Dichloromethane (DCM) for extraction

-

-

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL).[8]

-

Stir the mixture at room temperature for a few minutes until the amine is dissolved.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv).[8]

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 10-30 minutes.[8]

-

Monitor the reaction progress by TLC.

-

Upon completion, add DCM (10 mL) to extract the product.[8]

-

Separate the organic layer and extract the aqueous layer with additional DCM (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-Boc protected amine.

-

Data Summary: Reaction Conditions for N-Boc Protection

The following table summarizes various reported conditions for the N-Boc protection of different primary amine substrates, demonstrating the versatility of the reaction.

| Substrate | Reagent (equiv) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | (Boc)₂O (1.1) | - | Methanol | RT | 0.5 | 98 |

| Benzylamine | (Boc)₂O (1.2) | TEA (1.5) | DCM | RT | 2 | 95 |

| Glycine methyl ester | (Boc)₂O (1.1) | NaHCO₃ (2.0) | Dioxane/H₂O | RT | 4 | 92 |

| 4-Bromoaniline | (Boc)₂O (1.1) | DMAP (cat.) | ACN | RT | 1 | 96 |

| Cyclohexylamine | (Boc)₂O (1.1) | NaOH (1.2) | THF/H₂O | 0 to RT | 3 | 97 |

Note: Yields are representative and can vary based on specific reaction scale and conditions.

Troubleshooting and Optimization

Common issues during N-Boc protection include incomplete reactions and the formation of di-Boc byproducts with primary amines. The following decision tree can help in troubleshooting and optimizing the reaction conditions.

Key Optimization Strategies:

-

Incomplete Reaction: For poorly nucleophilic amines (e.g., anilines) or sterically hindered amines, increasing the reaction time, temperature, or using a more polar aprotic solvent can improve yields.[2][9] The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, but may also increase side reactions.[2]

-

Di-Boc Formation: Primary amines can sometimes react twice to form a di-Boc protected product.[2] To minimize this, carefully control the stoichiometry of (Boc)₂O (use 1.0-1.1 equivalents) and avoid excessive reaction times or high temperatures.[2][8] Using weaker bases or running the reaction at lower temperatures can also favor mono-protection.[8]

-

Selectivity: For molecules with multiple functional groups (e.g., amines and alcohols), running the reaction at or below room temperature without a strong base generally favors N-protection over O-protection.[2]